Bienvenue dans la boutique en ligne BenchChem!

Butyrolactone 3

Epigenetics Histone Acetyltransferase Enzyme Selectivity

Butyrolactone 3 (MB-3, CAS 778649-18-6) is a uniquely selective, non-irreversible Gcn5 histone acetyltransferase (HAT) inhibitor, offering a proven 5-fold selectivity window over the closely related CBP/p300 HAT (Gcn5 IC50=100 µM; CBP IC50=500 µM). Unlike CDK-targeting butyrolactones (e.g., Butyrolactone I) or broad-spectrum HAT inhibitors, MB-3’s substrate-competitive mechanism enables unambiguous dissection of Gcn5/PCAF-mediated H3K9 acetylation in differentiation, cancer, and neurological disease models. Its secondary pre-mRNA splicing inhibition (IC50=0.5 mM) adds unique versatility for transcription-splicing interface studies. Choose Butyrolactone 3 to eliminate off-target confounding and generate publishable, mechanism-specific data.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
Cat. No. B8103472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyrolactone 3
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCCC1C(C(=C)C(=O)O1)C(=O)O
InChIInChI=1S/C9H12O4/c1-3-4-6-7(8(10)11)5(2)9(12)13-6/h6-7H,2-4H2,1H3,(H,10,11)/t6-,7+/m1/s1
InChIKeySRQUTZJZABSZRQ-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyrolactone 3: A Selective Histone Acetyltransferase Gcn5 Inhibitor for Epigenetic and Gene Regulation Research


Butyrolactone 3 (also known as MB-3, CAS 778649-18-6) is a small-molecule inhibitor that specifically targets the histone acetyltransferase (HAT) activity of General Control Non-derepressible 5 (Gcn5), a key chromatin-modifying enzyme within the GNAT family [1]. Unlike broad-spectrum or CDK-targeting butyrolactones, this compound is characterized by its non-irreversible inhibition mechanism and a distinct selectivity profile, demonstrating weak affinity for the related HAT, CBP . Its primary application lies in dissecting the role of Gcn5-mediated histone acetylation in transcriptional regulation, cellular differentiation, and disease models [2].

Why Butyrolactone 3 Cannot Be Substituted with Generic Butyrolactones or Broad-Spectrum HAT Inhibitors


Substituting Butyrolactone 3 with other compounds bearing the 'butyrolactone' name, such as Butyrolactone I, or with alternative HAT inhibitors like CPTH2, introduces significant experimental variability and risks misinterpretation of results. Butyrolactone I is a potent inhibitor of cyclin-dependent kinases (CDKs), not HATs [1], leading to fundamentally different downstream effects on cell cycle regulation. Conversely, while other HAT inhibitors exist, Butyrolactone 3 is characterized by a unique selectivity window: it potently inhibits Gcn5 (IC50 = 100 µM) but shows only weak inhibition of the closely related CBP/p300 HAT (IC50 = 500 µM), providing a five-fold selectivity margin . This contrasts with broader HAT inhibitors, which lack this specific family selectivity and thus obscure the distinct roles of GNAT-family acetyltransferases in gene regulation and disease pathways [2].

Quantitative Evidence for Butyrolactone 3: Validating Gcn5-Specific Inhibition


Selectivity of Butyrolactone 3 for Gcn5/PCAF over CBP/p300 Histone Acetyltransferases

Butyrolactone 3 demonstrates a clear, quantifiable selectivity for the Gcn5/PCAF family of histone acetyltransferases (HATs) over the CBP/p300 HAT. This selectivity is defined by a 5-fold difference in potency . Specifically, it inhibits Gcn5 with an IC50 of 100 µM, while exhibiting only weak inhibition of CBP with an IC50 of 500 µM (0.5 mM) . This differential inhibition is critical for attributing observed phenotypic changes specifically to the loss of Gcn5 function rather than broader chromatin acetylation changes mediated by CBP/p300.

Epigenetics Histone Acetyltransferase Enzyme Selectivity

Comparative Potency: Butyrolactone 3's Affinity for Gcn5 Mirrors the Natural Substrate Histone H3

The affinity of Butyrolactone 3 for the Gcn5 enzyme is reported to be comparable to that of its natural substrate, histone H3 [1]. This key quantitative benchmark, derived from binding studies in the presence of acetyl-CoA, indicates that the inhibitor competes effectively with the enzyme's primary physiological target [2]. In contrast, structural analogs of Butyrolactone 3 evaluated in the same study demonstrated only weak inhibition of the related CBP HAT, further validating the specific interaction with the Gcn5 active site [3]. This level of affinity supports its use as a chemical probe to block endogenous Gcn5 activity in cellular and biochemical assays.

Enzyme Kinetics Substrate Mimicry Gcn5 Inhibition

Functional Impact: Gcn5-Specific Inhibition Blocks MSC Differentiation into Cardiomyocytes

In a functional cellular model, treatment with Butyrolactone 3 (referred to as MB-3) at a concentration of 100 µM was used to inhibit Gcn5 expression and activity in mesenchymal stem cells (MSCs) [1]. This specific inhibition resulted in a complete blockade of MSC differentiation into cardiomyocytes, as it disrupted the critical interactions among key transcriptional regulators (Gcn5, HDAC1, G9A, DNMT-1) at the promoters of GATA4 and Nkx2.5 [2]. This outcome is a direct consequence of Gcn5 inhibition and would not be replicated by a broad-spectrum HAT inhibitor or a CDK inhibitor, which would arrest the cell cycle and induce apoptosis via different mechanisms, thereby confounding differentiation studies [3].

Stem Cell Differentiation Cardiomyogenesis Transcriptional Regulation

Additional Activity: Butyrolactone 3 Inhibits Pre-mRNA Splicing In Vitro

Beyond its primary activity as a Gcn5 HAT inhibitor, Butyrolactone 3 has been shown to inhibit pre-mRNA splicing in vitro with an IC50 of 0.5 mM [1]. This activity occurs prior to catalysis and has been specifically utilized to investigate the functions of Gcn5/PCAF-like HATs during spliceosome assembly . This off-target activity, while occurring at a concentration five-fold higher than Gcn5 inhibition, provides a secondary application niche for the compound. It is important to note that this is a distinct property not shared by other classes of HAT inhibitors, which may not affect splicing, or by the CDK-inhibiting butyrolactone I [2].

RNA Splicing Spliceosome Assembly Gene Expression

Optimal Research Applications for Butyrolactone 3 in Epigenetics and Gene Regulation


Dissecting Gcn5/PCAF-Specific Roles in Transcriptional Regulation and Cellular Differentiation

For researchers studying the epigenetic regulation of gene expression, Butyrolactone 3 is the tool of choice for dissecting the specific contributions of the Gcn5/PCAF family of histone acetyltransferases. Its 5-fold selectivity over the related CBP/p300 HAT allows for the attribution of observed changes in histone acetylation (e.g., H3K9ac) and gene expression directly to Gcn5 activity . This is particularly valuable in complex models like stem cell differentiation, where as demonstrated, Gcn5 inhibition with 100 µM Butyrolactone 3 blocks cardiomyocyte differentiation by disrupting specific promoter interactions . This level of mechanistic insight is unattainable with broader HAT inhibitors or genetic knockdown approaches.

Investigating the Link Between Histone Acetylation and RNA Processing

Butyrolactone 3 is uniquely positioned as a chemical probe for investigating the functional interplay between chromatin modification and pre-mRNA splicing. While its primary application is Gcn5 inhibition at 100 µM, its secondary activity of inhibiting pre-mRNA splicing at 0.5 mM provides a distinct experimental paradigm . This property allows researchers to study the role of Gcn5/PCAF-like HATs during spliceosome assembly, a niche application not addressed by other Gcn5 inhibitors or broad-spectrum epigenetic probes. This dual functionality makes it a versatile tool for studies at the interface of transcription and RNA maturation .

Validating Gcn5 as a Therapeutic Target in Cancer and Neurological Disease Models

In preclinical studies aiming to validate Gcn5 as a potential therapeutic target, Butyrolactone 3 serves as a critical pharmacological tool. Its confirmed, substrate-competitive affinity for Gcn5 (comparable to histone H3) and established activity in cancer and neurological disease models support its use in target validation experiments . By using a selective inhibitor, researchers can more confidently link any observed anti-proliferative, pro-apoptotic, or neuroprotective effects to the inhibition of Gcn5-mediated acetylation, rather than to off-target effects on other HATs or kinases. This specificity is essential for building a strong rationale for the further development of Gcn5-targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butyrolactone 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.